7-氯-1,2,3,4-四氢喹啉

描述

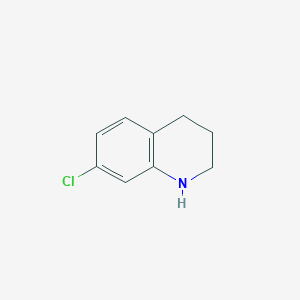

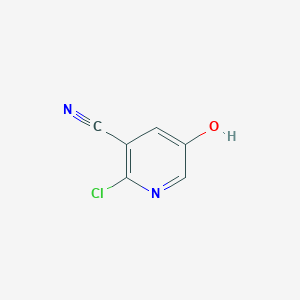

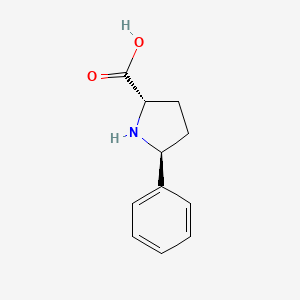

7-Chloro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H10ClN and a molecular weight of 167.63500 . It is a derivative of tetrahydroquinoline, a class of compounds that form an important part of various natural products and therapeutic lead compounds .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has garnered significant attention in recent years due to their potential as precursors for various alkaloids displaying multifarious biological activities . Various synthetic strategies have been developed for constructing the core scaffold of these compounds . For instance, a new 1,2,3,4-tetrahydroquinoline hybrid of ibuprofen was synthesized by acylation of 1,2,3,4-tetrahydroquinoline with 2-(4-isobutylphenyl)propanoyl chloride .

Molecular Structure Analysis

The molecular structure of 7-Chloro-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core with a chlorine atom at the 7th position . Tetrahydroquinolines are a class of isoquinoline alkaloids, which are a large group of natural products .

Physical And Chemical Properties Analysis

7-Chloro-1,2,3,4-tetrahydroquinoline is a solid compound. It should be stored in a dark place, sealed in dry conditions, and at room temperature . The exact boiling point, melting point, and density are not available in the search results .

科学研究应用

区域选择性 N1-取代的 3-氨基-1,2,4-三唑的合成

7-氯-1,2,3,4-四氢喹啉可用于合成区域选择性 N1-取代的 3-氨基-1,2,4-三唑。 这种方法允许快速合成具有结构多样性,这对创造具有潜在生物活性的化合物至关重要 .

农药应用

该化合物由于其结构特性在农药领域得到应用。 它可以作为农药产品配方的前体或活性成分 .

医药领域

在医药领域,7-氯-1,2,3,4-四氢喹啉因其对各种病原体和神经退行性疾病的潜在生物活性而具有价值。 它作为合成药物化合物的关键中间体 .

染料领域

该化合物独特的结构使其适合用于染料工业。 它可以促进开发具有特定性质的新型染料,以用于各种应用 .

抗菌和抗疟活性

最近的研究集中在合成 7-氯-1,2,3,4-四氢喹啉的新衍生物,以评估其抗菌和抗疟活性。 这突出了其在开发感染性疾病治疗方法中的重要性 .

抗癌活性

该化合物也因其潜在的抗癌特性而受到研究。 通过创建新的衍生物并评估其对癌细胞的功效,研究人员旨在开发新型抗癌疗法 .

安全和危害

The safety information for 7-Chloro-1,2,3,4-tetrahydroquinoline indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

未来方向

The future directions for research on 7-Chloro-1,2,3,4-tetrahydroquinoline and similar compounds could involve the development of new synthetic strategies and the exploration of their biological potential. The C(1)-functionalization of tetrahydroquinolines via multicomponent reactions is one area that has been highlighted recently . Additionally, the biological potential of tetrahydroisoquinoline analogs and their structural–activity relationship (SAR) could be further explored .

作用机制

Target of Action

Tetrahydroquinolines, a class of compounds to which 7-chloro-1,2,3,4-tetrahydroquinoline belongs, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It’s worth noting that tetrahydroquinolines can act as inhibitors of radical chain oxidation of organic compounds

Biochemical Pathways

Given the potential antioxidant properties of tetrahydroquinolines , it’s plausible that this compound could impact pathways related to oxidative stress and radical chain oxidation.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Chloro-1,2,3,4-tetrahydroquinoline is currently unavailable. The compound is a solid at room temperature and should be stored in a dark, dry place . These characteristics may influence its bioavailability and pharmacokinetics.

Result of Action

Given the potential antioxidant properties of tetrahydroquinolines , it’s possible that this compound could help to mitigate oxidative stress at the molecular and cellular levels.

Action Environment

The compound’s stability may be affected by exposure to light, hence the recommendation to store it in a dark place .

属性

IUPAC Name |

7-chloro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVEIRFXVLXAKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)Cl)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10516324 | |

| Record name | 7-Chloro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90562-35-9 | |

| Record name | 7-Chloro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the spatial arrangement of the biphenyl group in (4R)-4-(biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline?

A2: The research states that the biphenyl group occupies an axial position relative to the tetrahydroquinoline ring system []. Additionally, the two rings of the biphenyl group are nearly coplanar, with a dihedral angle of 2.65° between them []. This information contributes to understanding the overall three-dimensional structure of the molecule.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-methoxy-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1367285.png)